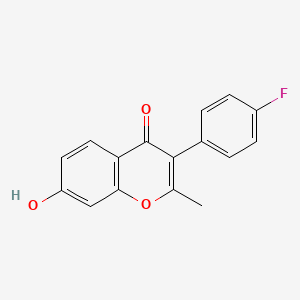

3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

Historical Evolution of Chromone Derivative Studies

The investigation of chromone derivatives began with the isolation of natural chromones from plant sources in the early 20th century. Chromone (1,4-benzopyrone) was first characterized in 2006 as a benzopyran derivative with a keto-substituted pyran ring, forming the structural basis for over 200 naturally occurring derivatives. The discovery of bioactive chromones such as eucryphin (a rhamnoside from Eucryphia cordifolia) and synthetic derivatives like cromolyn (a mast cell stabilizer) catalyzed interest in their therapeutic potential.

By the 1980s, advances in organic synthesis enabled systematic modifications of the chromone scaffold. The Vilsmeier-Haack reaction emerged as a key method for introducing formyl groups at the C-3 position, facilitating the creation of 3-formyl chromone derivatives. This breakthrough allowed researchers to explore structure-activity relationships (SAR) by attaching diverse substituents to the benzene and pyrone rings. For example, 6-substituted 3-formyl chromones demonstrated modulated electronic properties due to electron-donating or withdrawing groups at the 6-position, influencing their bioactivity.

Recent decades have seen computational methods integrated into chromone research. Density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets have elucidated the electronic structures of derivatives like 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, revealing correlations between HOMO-LUMO gaps and biological activity.

Table 1: Milestones in Chromone Derivative Synthesis

Positional Analysis of this compound in Chromone Taxonomy

The compound this compound (CAS 240410-83-7) belongs to the 2,3,7-trisubstituted chromone subclass. Its structure features:

- A 4-fluorophenyl group at C-3, introducing electron-withdrawing effects

- A methyl group at C-2, enhancing steric bulk

- A hydroxyl group at C-7, enabling hydrogen bonding

Figure 1: Structural Features

O

│

O─────C(2)─CH₃

│ │

C(3)─C(4)=O

│

C(7)-OH

│

C(4-Fluorophenyl)

Computational analysis reveals critical physicochemical parameters:

- LogP : 3.61 (moderate lipophilicity)

- TPSA : 50.44 Ų (balanced solubility profile)

- Rotatable bonds : 1 (limited conformational flexibility)

The fluorine atom at the para position of the phenyl ring enhances metabolic stability through reduced cytochrome P450-mediated oxidation, while the C-7 hydroxyl group facilitates interactions with biological targets via hydrogen bonding.

Academic Imperatives for Targeted Chromone Derivative Investigation

Three key factors drive research on this specific chromone derivative:

Electronic Modulation Capacity : The 4-fluorophenyl group induces a dipole moment ($$ \mu = 2.14 \, \text{D} $$) that alters charge distribution across the chromone core, as shown by Mulliken population analysis. This electronic perturbation enhances binding to enzymes with aromatic pockets, such as aldehyde oxidases.

Synthetic Versatility : The compound serves as a precursor for synthesizing fused heterocycles. For instance, reaction with trimethylsilyl enol ethers in the presence of Lewis acids can yield pyrano[4,3-b]chromones—a class with demonstrated antitumor activity.

Bioactivity Potential : Preliminary in silico studies predict strong inhibition of:

Table 2: Predicted Biological Targets

| Target | Probability of Activity | Relevance |

|---|---|---|

| Aldehyde oxidase | 0.892 | Drug metabolism modulation |

| HIF-1α | 0.756 | Anticancer therapy |

| Histidine kinase | 0.703 | Antibacterial applications |

Properties

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUOYYHCHOYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:

Condensation Reaction: The starting materials, such as 4-fluorobenzaldehyde and 3-hydroxy-2-methyl-1H-chromen-4-one, undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form the intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions (e.g., hydrochloric acid) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

Reduction: Sodium borohydride (NaBH4) and methanol.

Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., ammonia).

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of hydroxylated or fully reduced derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging. Medicine: The compound has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells. Industry: It is used in the development of new materials with enhanced stability and functionality.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is implicated in various diseases. The molecular targets include enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of flavone derivatives significantly impacts their physicochemical properties and bioactivity. Below is a comparative analysis of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Compound 3f) with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Modifications and Thermal Stability: The methyl group at position 2 in 3f contributes to its higher melting point (284–285°C) compared to 3c (233–235°C), which lacks this substituent. Methyl groups enhance crystal packing via van der Waals interactions .

Functional Group Effects on Bioactivity :

- The methoxy group in 3d and dimethoxy groups in 3e increase lipophilicity, which may enhance membrane permeability but reduce solubility .

- The trifluoromethyl group in 12 is associated with enhanced metabolic stability and bioavailability, a critical factor in drug design .

Biological Relevance :

- 3f ’s fluorophenyl group may mimic natural substrates in enzyme-binding pockets, as seen in fluorinated drugs .

- Natural analogs like 19 (4',7-dihydroxyflavone) exhibit antioxidant activity due to hydroxyl groups, but synthetic derivatives like 3f and 18 offer tailored properties for targeted therapies .

Comparative Cytotoxicity :

- Styrylchromones with substituents such as 4-fluorophenyl (e.g., 21 ) demonstrate cytotoxic effects, suggesting that 3f ’s fluorophenyl group could similarly enhance anticancer activity .

Biological Activity

3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, a member of the flavonoid family, has garnered attention for its diverse biological activities. This compound is structurally related to various bioactive flavonoids, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11FO3, with a molecular weight of 286.25 g/mol. The compound features a chromone backbone with a fluorinated phenyl substituent, which may influence its biological interactions.

1. Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of this compound against various bacterial strains. A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

The results underscore the importance of this compound as a natural antioxidant .

3. Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

Several case studies have been published that explore the therapeutic potential of flavonoids similar to this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of chromone compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers .

- Antimicrobial Efficacy : Another research article highlighted the effectiveness of flavonoid compounds against multi-drug resistant strains of bacteria, emphasizing their role as alternative therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a hydroxy-substituted benzaldehyde derivative. Key steps include:

- Reagent Optimization : Use NaOH in ethanol with hydrogen peroxide (H₂O₂) for cyclization, as described for analogous chromenone derivatives .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity.

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (60–80°C), and reaction time (6–12 hours). Evidence shows yields up to 94% under optimized conditions .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include:

- IR Spectroscopy : Stretching vibrations for C=O (1649–1650 cm⁻¹), phenolic O–H (3421 cm⁻¹), and C–F (1097 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.262 for C₁₆H₁₁FO₃) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution (<1.0 Å) data.

- Refinement in SHELXL : Address disorder (e.g., fluorophenyl orientation) using PART instructions and anisotropic displacement parameters. SHELXL’s robust algorithms minimize R-factor discrepancies (e.g., R < 0.05) .

- Validation : Check for twinning (via PLATON) and hydrogen-bonding networks to validate packing stability .

Q. What strategies are employed to analyze discrepancies in bioactivity data across different assays?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., cytotoxicity in MCF-7 vs. HeLa cells) to identify cell-line-specific effects .

- Assay Validation : Ensure consistent use of positive controls (e.g., doxorubicin) and normalization methods (e.g., MTT vs. ATP-based assays).

- Statistical Modeling : Apply ANOVA to assess variability due to assay conditions (e.g., serum concentration, incubation time) .

Q. How do structural modifications influence the compound’s enzyme inhibitory activity?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Mycobacterium tuberculosis MtrA). Focus on:

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

- Free Energy Calculations : MM-GBSA predicts ΔG binding, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.